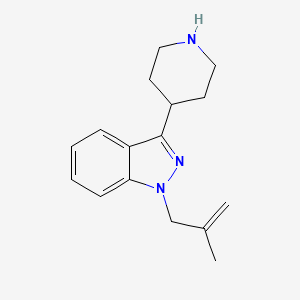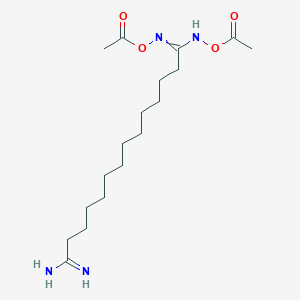
N~1~,N'~1~-Bis(acetyloxy)tetradecanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide is a synthetic organic compound characterized by the presence of two acetyloxy groups attached to a tetradecanediimidamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N’~1~-Bis(acetyloxy)tetradecanediimidamide typically involves the reaction of tetradecanediimidamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetyloxy groups.
Industrial Production Methods
Industrial production of N1,N’~1~-Bis(acetyloxy)tetradecanediimidamide may involve continuous-flow synthesis techniques to enhance the efficiency and yield of the process. This method allows for better control over reaction parameters and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide can undergo various chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the acetyloxy groups, yielding the parent tetradecanediimidamide.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, reduced tetradecanediimidamide, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N’~1~-Bis(acetyloxy)tetradecanediimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy groups may play a role in modulating the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N’~1~-Bis(acetyloxy)hexadecanediimidamide
- N~1~,N’~1~-Bis(acetyloxy)octadecanediimidamide
- N~1~,N’~1~-Bis(acetyloxy)dodecanediimidamide
Uniqueness
N~1~,N’~1~-Bis(acetyloxy)tetradecanediimidamide is unique due to its specific chain length and the presence of two acetyloxy groups. This structural configuration imparts distinct chemical and biological properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
648440-47-5 |
|---|---|
Molekularformel |
C18H34N4O4 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
[[N-acetyloxy-C-(13-amino-13-iminotridecyl)carbonimidoyl]amino] acetate |
InChI |
InChI=1S/C18H34N4O4/c1-15(23)25-21-18(22-26-16(2)24)14-12-10-8-6-4-3-5-7-9-11-13-17(19)20/h3-14H2,1-2H3,(H3,19,20)(H,21,22) |
InChI-Schlüssel |
HPGGARXEXFUUMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ONC(=NOC(=O)C)CCCCCCCCCCCCC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)
![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)
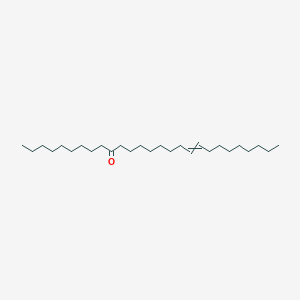
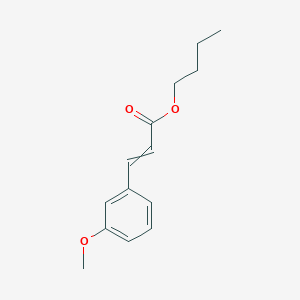
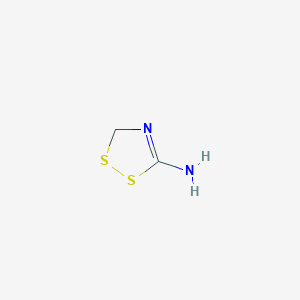
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
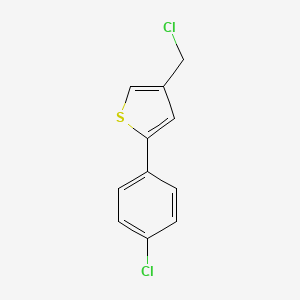
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)

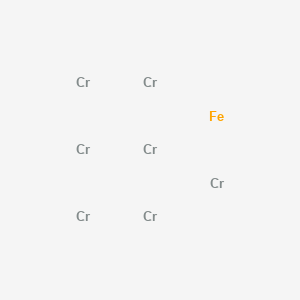
![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)
